molecular formula C8H15NO2 B13201776 Methyl (2R)-2-methylpiperidine-2-carboxylate

Methyl (2R)-2-methylpiperidine-2-carboxylate

Cat. No.: B13201776
M. Wt: 157.21 g/mol
InChI Key: ZAPUGMTZFAFQMT-MRVPVSSYSA-N
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Description

Methyl (2R)-2-methylpiperidine-2-carboxylate is a chiral piperidine derivative ester that serves as a valuable intermediate in organic synthesis and pharmaceutical research. Piperidine rings are fundamental structural motifs found in a wide range of bioactive molecules and approved drugs . This compound is characterized by its specific (R) configuration at the 2-position, which is critical for its stereoselective interactions in biological systems and synthetic pathways. As a methyl ester, this form of the compound is often more volatile or soluble than the corresponding carboxylic acid, making it a preferred intermediate for further chemical transformations, including hydrolysis to the acid or reactions at the ester group . While direct studies on this specific ester are limited in the public domain, its structural similarity to other methyl piperidinecarboxylates suggests its primary value lies as a key chiral building block. Related (2R,4R)-4-methylpiperidine-2-carboxylic acid derivatives are documented as critical intermediates in the multi-step synthesis of complex pharmaceutical agents such as the anticoagulant Argatroban . The synthesis of such high-value targets often relies on stereochemically pure starting materials like this compound to ensure the correct three-dimensional structure and thus the efficacy of the final drug molecule. Researchers can utilize this chiral synthon to develop novel nitrogen-containing heterocycles for testing in various therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R)-2-methylpiperidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

ZAPUGMTZFAFQMT-MRVPVSSYSA-N

Isomeric SMILES

C[C@@]1(CCCCN1)C(=O)OC

Canonical SMILES

CC1(CCCCN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Description

This method involves the following key steps:

  • Hydrolysis : 4-methyl-2-cyanopiperidine is refluxed in the presence of hydrochloric acid to hydrolyze the nitrile group, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride.

  • Esterification : The acid hydrochloride is esterified with ethanol to form 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

  • Isomer Separation : A mixed solvent of methyl tert-butyl ether and ethanol is added to the reaction mixture. The cis isomer precipitates and is filtered off, leaving the trans isomer (desired stereochemistry) in solution.

  • Resolution : The trans isomer is treated with L-tartaric acid to form a tartrate salt, facilitating further purification and isolation of the (2R,4R) stereoisomer.

  • Final Processing : The tartrate salt is dissolved, basified with potassium carbonate solution, extracted with dichloromethane, dried, and concentrated to yield the target compound.

Reaction Conditions and Yields

Step Conditions Yield / Remarks
Hydrolysis Reflux with HCl Quantitative conversion to acid salt
Esterification Ethanol, acid catalysis High yield, formation of ethyl ester
Isomer Separation MTBE/ethanol solvent, filtration Cis isomer removed, trans retained
Resolution with L-tartaric acid 40 °C, stirring, crystallization ~40% molar yield of final ester
Extraction and drying K2CO3 aqueous, dichloromethane extraction Purification and isolation

Advantages and Limitations

  • Advantages : Mild reaction conditions, relatively simple operations, suitable for large-scale production, and good stereoselectivity via resolution.
  • Limitations : Moderate overall yield (~40%), requirement for careful isomer separation, and use of organic solvents that require handling precautions.

Preparation Method 2: Oxidation and Reduction Starting from 4-Picoline-2-carboxylic Acid Ethyl Ester

Synthetic Route Description

This method involves catalytic oxidation of 4-picoline-2-carboxylic acid ethyl ester followed by reduction to obtain the methylpiperidine derivative:

  • Oxidation : 4-picoline-2-carboxylic acid ethyl ester is oxidized using hydrogen peroxide catalyzed by phosphomolybdic acid in methanol or ethanol solvent. This produces the oxynitride intermediate (4-picoline-2-carboxylic acid ethyl ester oxynitride).

  • Reduction : The oxynitride intermediate is reduced in methanol with anhydrous formic acid amine and 10% palladium on charcoal catalyst under mild conditions (0–50 °C, normal pressure).

  • Isolation : The reaction mixture is filtered to remove the catalyst, concentrated, and extracted. Acidification with hydrochloric acid yields 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride, which is purified by recrystallization.

Reaction Conditions and Parameters

Step Reagents & Conditions Notes
Oxidation 4-picoline-2-carboxylic acid ethyl ester + H2O2 + phosphomolybdic acid, 0–80 °C, 4–8 h Catalyst increases oxidant activity, reducing H2O2 needed
Reduction Methanol solvent, anhydrous formic acid amine, 10% Pd/C, 0–50 °C, 1–20 h, normal pressure Mild conditions, efficient reduction
Isolation Acidification with HCl, extraction with ethyl acetate, recrystallization High purity product obtained

Advantages and Limitations

  • Advantages : Simple operation, moderate reaction conditions, improved safety compared to high-pressure hydrogenation, increased yield due to catalytic efficiency, and environmentally friendlier due to reduced oxidant use.
  • Limitations : Use of palladium catalyst which can be costly, requirement for catalyst removal and recycling, and multi-step purification.

Comparative Summary of Preparation Methods

Feature Hydrolysis & Esterification Route Oxidation & Reduction Route
Starting Material 4-methyl-2-cyanopiperidine 4-picoline-2-carboxylic acid ethyl ester
Key Catalysts None (acid catalysis) Phosphomolybdic acid (oxidation), Pd/C (reduction)
Reaction Conditions Reflux, room temperature to 40 °C 0–80 °C oxidation, 0–50 °C reduction
Stereoselectivity Resolution by L-tartaric acid Stereochemistry controlled by selective reduction
Yield ~40% molar yield for final ester Higher yield due to catalytic oxidation/reduction
Safety Moderate, uses organic solvents and acid Safer than high-pressure hydrogenation
Scalability Suitable for large-scale production Suitable with catalyst recovery systems
Environmental Impact Moderate solvent use Reduced oxidant use, catalyst recycling needed

Research Findings and Industrial Relevance

  • The hydrolysis and esterification method is well-established and preferred for its operational simplicity and cost-effectiveness in large-scale synthesis despite moderate yield.
  • The oxidation-reduction method offers improved safety and environmental benefits, with phosphomolybdic acid catalysis enhancing oxidant efficiency and palladium-catalyzed reduction under mild conditions.
  • Both methods emphasize stereochemical control through either resolution or selective catalysis, critical for producing the biologically active (2R,4R) isomer.
  • Industrial processes favor methods that balance yield, safety, cost, and environmental impact, often integrating catalyst recovery and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which then interacts with its target. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate

  • Structural Differences : Replaces the methyl ester with an ethyl ester and introduces an additional methyl group at the 4-position of the piperidine ring.
  • Synthesis : Optimized via asymmetric hydrogenation of isoprene derivatives, achieving a 47.6% yield compared to the original 17.0% .
  • Applications : Used in large-scale production of pharmaceuticals due to improved synthetic efficiency .
  • Key Data: Property Methyl (2R)-2-methylpiperidine-2-carboxylate Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate Molecular Formula C₈H₁₅NO₂ C₉H₁₇NO₂ Ester Group Methyl Ethyl Substituents 2-methyl 2-ethyl, 4-methyl Synthesis Yield Not reported 47.6%

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

  • Structural Differences : The carboxylate and methyl groups are at the 3-position instead of 2, altering steric and electronic properties.
  • Properties : Exhibits distinct crystallographic behavior, with weak C–H⋯O hydrogen bonds forming zigzag chains in its crystal lattice .
  • Key Data: Property this compound Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate Molecular Weight 157.21 g/mol 156.13 g/mol CAS Number Not explicitly provided 1864003-05-3 Spatial Configuration (2R) (2R,3R)

Ethyl Piperidine-2-carboxylate Hydrochloride

  • Structural Differences : Lacks the 2-methyl substituent and uses an ethyl ester.
  • Similarity Score : 0.87 (based on CAS similarity algorithms) .
  • Applications : Common intermediate in peptide mimetics and enzyme inhibitors.

(R)-1-Methylpiperidine-2-carboxylic Acid

  • Properties : Higher polarity and lower lipophilicity compared to the ester derivative, affecting membrane permeability .
  • Key Data: Property this compound (R)-1-Methylpiperidine-2-carboxylic Acid Functional Group Ester Carboxylic acid Molecular Formula C₈H₁₅NO₂ C₇H₁₃NO₂ Bioavailability Higher (ester prodrug) Lower (polar)

Biological Activity

Methyl (2R)-2-methylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring with a methyl group and an ester functional group. Its molecular formula is C8H15NO2C_8H_{15}NO_2, with a molecular weight of approximately 157.21 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a valuable subject of study.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as both a substrate and an inhibitor in enzymatic reactions, influencing various metabolic pathways. Its mechanism involves:

  • Binding : The compound binds to active sites on enzymes or receptors, altering their activity.
  • Conformational Changes : It may induce conformational changes in target proteins, affecting their function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens.
  • Cholinergic Modulation : The compound has been investigated for its effects on cholinergic pathways, which are crucial in cognitive functions and memory.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential to protect neurons from degeneration
AntimicrobialInhibitory effects on bacterial growth
Cholinergic ModulationInteraction with cholinergic receptors

Case Study 1: Neuroprotective Properties

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in models of Alzheimer's disease. The research indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential for development into new antimicrobial agents .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique biological properties due to its specific functional groups. Below is a comparison table illustrating these differences:

CompoundStructural FeaturesBiological Activity
This compoundPiperidine ring with ester groupNeuroprotective, antimicrobial
2-MethylpiperidineLacks ester functionalityLimited biological activity
Methyl 2-methylpiperidine-2-carboxylate hydrochlorideHydrochloride salt formSimilar activities but different solubility

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